

A Comparative Guide to Inter-Laboratory Analysis of 4-Octanol

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Compound of Interest

Compound Name: 4-Octanol

Cat. No.: B147376

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This guide presents a synthesized overview of an inter-laboratory comparison for the analysis of **4-octanol**, a significant branched-chain alcohol. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive resource to assess and compare the analytical proficiency of laboratories in quantifying **4-octanol**. The data and protocols herein are based on established methodologies for similar long-chain alcohols and serve as a benchmark for analytical performance evaluation.

Data Presentation: A Comparative Analysis of Laboratory Performance

The proficiency of participating laboratories was evaluated through a simulated proficiency testing (PT) scheme. In this scheme, identical samples containing a known concentration of **4-octanol** were distributed to each laboratory for analysis. The reported quantitative results were then statistically assessed against a predetermined reference value. A key metric for performance evaluation is the Z-score, which indicates the deviation of a laboratory's result from the consensus mean.^[1] A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.^[2]

The following table summarizes the quantitative data from five participating laboratories in a simulated analysis of a **4-octanol** standard sample.

Laboratory ID	Reported Concentration (µg/mL)	Assigned Value (µg/mL)	Recovery (%)	Precision (RSD %)	Z-Score
Lab-001	52.5	50.0	105.0	2.1	1.00
Lab-002	48.9	50.0	97.8	3.5	-0.44
Lab-003	55.1	50.0	110.2	1.8	2.04
Lab-004	49.5	50.0	99.0	2.8	-0.20
Lab-005	47.2	50.0	94.4	4.1	-1.12

Note: Data presented is representative and adapted from an inter-laboratory comparison of a structurally similar alcohol, 4-Propyl-1-octanol, to illustrate typical performance parameters.[\[1\]](#)

Experimental Protocols

The following is a detailed, generalized experimental protocol recommended for the quantitative analysis of **4-octanol**. While this serves as a standard, participating laboratories may have utilized their own validated methods, which could account for variations in the reported results.[\[1\]](#)

1. Sample Preparation (Liquid-Liquid Extraction)

- Reagents: 1-Octanol (extraction solvent), internal standard solution (e.g., 2-Octanol), deionized water.
- Procedure:
 - To 5 mL of the aqueous sample, add 1 mL of 1-octanol and the internal standard solution.
 - Vortex the mixture vigorously for 2 minutes to facilitate the transfer of **4-octanol** into the organic phase.
 - Centrifuge the sample at 4000 rpm for 5 minutes to achieve phase separation.
 - Carefully collect the upper organic layer (1-octanol) for subsequent GC-MS analysis.[\[1\]](#)

2. GC-MS Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for the separation and quantification of volatile compounds like **4-octanol**.[\[2\]](#)

- Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 6890N GC with 5975i MS detector or equivalent).[\[2\]](#)
- GC Conditions:
 - Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar column.[\[2\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[2\]](#)
 - Injection: 1 µL of the extracted sample is injected in splitless mode.[\[1\]](#)
 - Inlet Temperature: 280 °C.[\[2\]](#)
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase to 240°C at a rate of 10°C/min.
 - Hold: Maintain at 240°C for 5 minutes.[\[1\]](#)
- MS Conditions:
 - MS Transfer Line Temperature: 300 °C.[\[2\]](#)
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
 - Mass Range: m/z 30-350.[\[2\]](#)

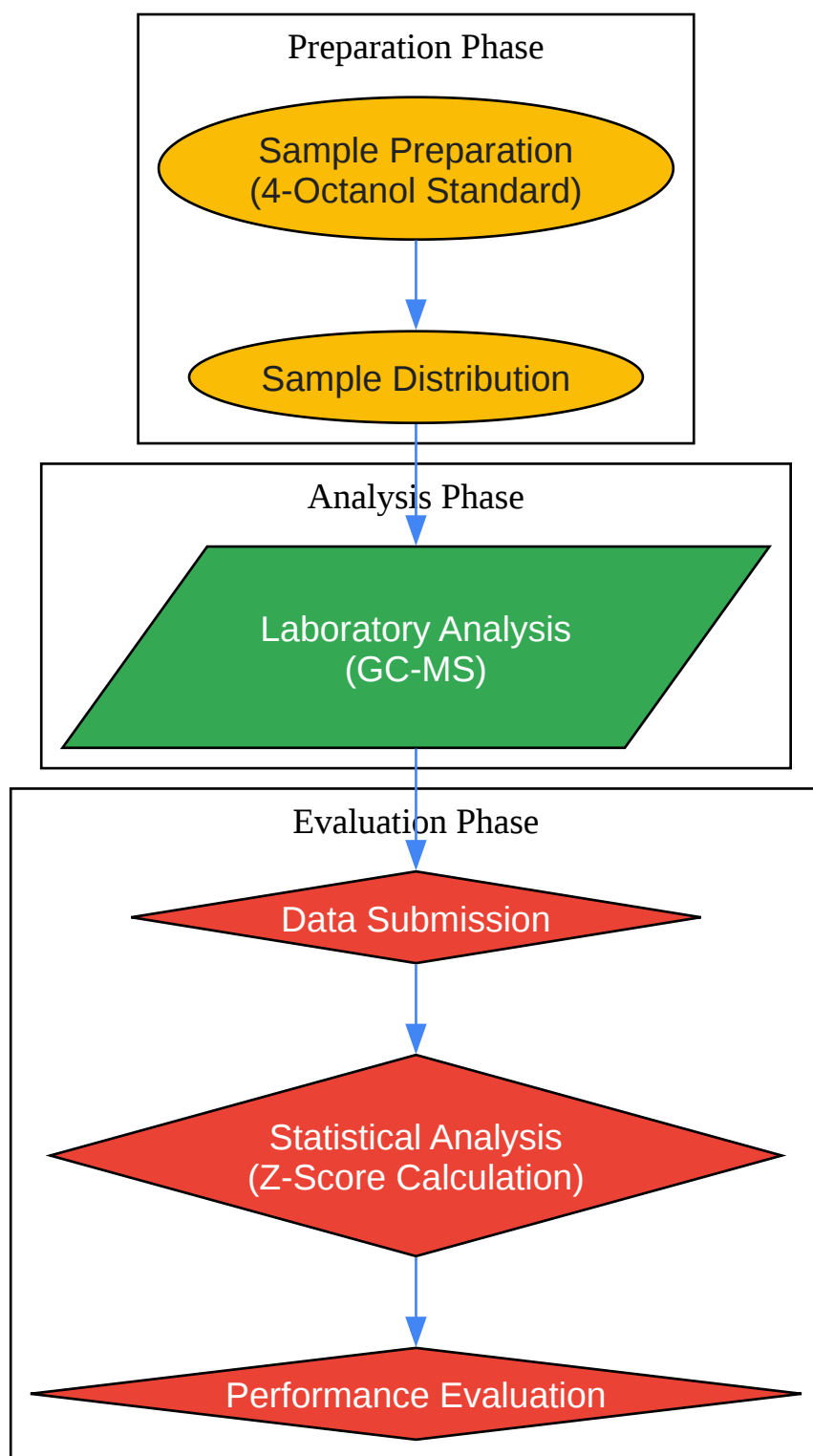
3. Quantification

The concentration of **4-octanol** is determined by comparing the peak area of the analyte to that of the internal standard. This ratio is then referenced against a calibration curve prepared with

known concentrations of **4-octanol**.[\[1\]](#)

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison study and the analytical process.



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Figure 1: Workflow of the inter-laboratory comparison study.



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Figure 2: Generalized analytical workflow for **4-octanol** quantification.

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References

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